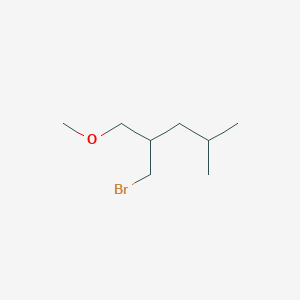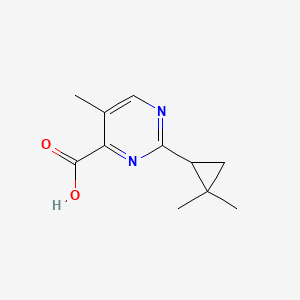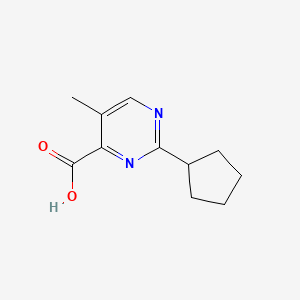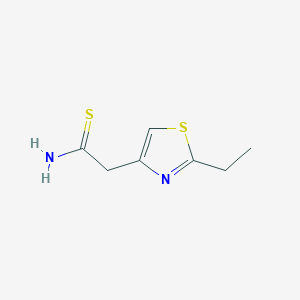
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which are known to impart unique chemical properties. The compound’s structure includes a piperidin-2-one moiety, which is a common feature in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including substitution and oxidation reactions. One common synthetic route starts with the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran at low temperatures (12-16°C). The reaction mixture is then heated to reflux, followed by quenching with saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired compound .
Analyse Chemischer Reaktionen
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilic properties, making it a potent inhibitor of certain enzymes. The piperidin-2-one moiety allows the compound to bind effectively to receptor sites, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethanol: This compound is used as a chiral intermediate in the synthesis of various pharmaceuticals.
2-Bromo-5-fluorophenol: Known for its use in the synthesis of polycyclic compounds and as a building block in organic synthesis.
1-Bromo-5-fluoropentane: Utilized in the preparation of various fluorinated organic compounds.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms on the phenyl ring, coupled with the piperidin-2-one structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15BrFNO2 |
|---|---|
Molekulargewicht |
328.18 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
AAEAXFRJYWPHRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)




![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)



